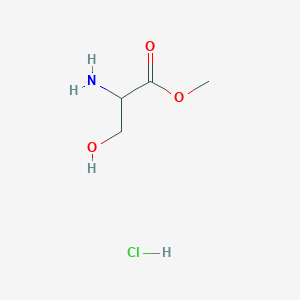

H-DL-Ser-OMe.HCl

Description

Overview of Amino Acid Methyl Esters in Chemical Biology and Pharmaceutical Sciences

Amino acid methyl esters are crucial intermediates in organic synthesis, with wide-ranging applications in peptide synthesis, medicinal chemistry, and as chiral sources. mdpi.com In chemical biology, they are instrumental in creating modified peptides and proteins to study enzyme reactions and protein structures. gneechem.com These esters serve as building blocks for synthesizing complex peptides used in research and therapeutics. etprotein.com The methyl ester group protects the carboxylic acid functionality of the amino acid, enabling selective reactions to form peptide bonds. gneechem.com This protection is vital for the precise sequencing of amino acids in the synthesis of specific peptides. gneechem.com

In the pharmaceutical sciences, amino acid esters are employed as precursors for a variety of drug molecules. gneechem.comacs.org Their structure allows for modifications to create compounds that can target specific biological pathways. gneechem.com For instance, they are used in the development of drugs for neurological disorders. gneechem.com Furthermore, amino acid esters can be used to create prodrugs, which can improve the low solubility and instability of the parent amino acid-based drugs. acs.org The enhanced lipophilicity of amino acid methyl esters compared to the free amino acids can also influence their biological activity and interactions. cymitquimica.com

Significance of DL-Serine Methyl Ester Hydrochloride as an Amino Acid Derivative

DL-Serine methyl ester hydrochloride is a versatile compound with considerable utility in biochemical research and pharmaceutical applications. chemimpex.com It serves as a key building block in the synthesis of various bioactive molecules, including peptides and other biologically active compounds. etprotein.comchemodex.com Its enhanced solubility in organic solvents and increased stability compared to its parent amino acid, DL-serine, make it particularly advantageous for a range of biochemical applications. etprotein.comchemodex.com

In the realm of neuroscience research, this compound acts as a precursor for the synthesis of neurotransmitters, rendering it valuable for studying brain function and neurodegenerative diseases. chemimpex.com Researchers also utilize it in the formulation of drugs targeting neurological disorders. chemimpex.com Furthermore, DL-serine methyl ester hydrochloride is employed in various biochemical assays to assess enzyme activity and metabolic pathways, contributing to a deeper understanding of cellular processes. chemimpex.com Its role extends to peptide synthesis, offering a pathway to construct complex structures with potential therapeutic benefits. chemimpex.com

Historical Context of Serine Esterification and Hydrochloride Salt Formation in Organic Synthesis

The esterification of amino acids, including serine, has been a fundamental process in organic synthesis. Various methods have been developed to transform amino acids into their corresponding methyl esters. mdpi.com Traditional methods often involved the use of protic acids like gaseous hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. mdpi.com Other reagents such as thionyl chloride and 2,2-dimethoxypropane (B42991) have also been employed. mdpi.com A significant advancement came with the use of trimethylchlorosilane in methanol (B129727), which provides a convenient and efficient method for preparing amino acid methyl ester hydrochlorides at room temperature with good to excellent yields. nih.gov This method is compatible with a wide range of natural and synthetic amino acids. nih.gov

The formation of hydrochloride salts of amino acids and their esters is a common practice in organic and medicinal chemistry. acs.orgyoutube.com This process converts the amine group into an ammonium (B1175870) chloride, which generally results in a more stable, crystalline solid that is easier to handle and purify. youtube.com The formation of the hydrochloride salt also increases the water solubility of the compound. chemodex.com A general method for preparing amino acid hydrochlorides involves dissolving the amino acid in a mixture of acetyl chloride and acetic acid, followed by precipitation with ether. acs.org Another approach involves bubbling gaseous hydrogen chloride through a solution of the amino acid ester in an organic solvent, leading to the immediate precipitation of the hydrochloride salt. researchgate.net These methods have been instrumental in the isolation and purification of amino acid derivatives for further use in synthesis and research. acs.orgresearchgate.net

Properties

IUPAC Name |

methyl 2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(5)2-6;/h3,6H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBQJIBNNUJNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30971577 | |

| Record name | Methyl serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5619-04-5, 5680-80-8 | |

| Record name | Serine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5619-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl DL-serinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Serine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30971577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl DL-serinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Dl Serine Methyl Ester Hydrochloride

Classical and Modern Synthesis Routes of DL-Serine Methyl Ester Hydrochloride

The synthesis of DL-Serine methyl ester hydrochloride is primarily achieved through the esterification of the carboxylic acid group of DL-serine. Several established methods are employed, each with distinct characteristics regarding reagents, reaction conditions, and outcomes.

Fischer Esterification and its Modifications for DL-Serine Methyl Ester Hydrochloride Synthesis

Fischer-Speier esterification is a classical method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. pearson.commasterorganicchemistry.comorganic-chemistry.org In the synthesis of DL-Serine methyl ester hydrochloride, this involves reacting DL-serine with methanol (B129727) and an acid catalyst like hydrogen chloride (HCl). nih.govuu.nlresearchgate.net The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of methanol is typically used. masterorganicchemistry.comorganic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases its electrophilicity. masterorganicchemistry.comorganic-chemistry.org The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer and the elimination of a water molecule, the ester is formed. masterorganicchemistry.comorganic-chemistry.org

A common modification involves generating the HCl catalyst in situ by adding a reagent like acetyl chloride to methanol. chemicalbook.com For example, D-Serine was suspended in methanol, and acetyl chloride was added dropwise at a low temperature (-5°C to 0°C). The mixture was then refluxed for 15 hours. After evaporation and crystallization, this method yielded D-Serine methyl ester hydrochloride with a 91% yield and a purity of 99.6% as determined by HPLC. chemicalbook.com

Thionyl Chloride Mediated Esterification of DL-Serine to DL-Serine Methyl Ester Hydrochloride

A widely used and efficient method for synthesizing amino acid methyl ester hydrochlorides involves the use of thionyl chloride (SOCl₂) in methanol. researchgate.netpianetachimica.itcommonorganicchemistry.com This approach is often preferred because thionyl chloride reacts with methanol to form hydrogen chloride and methyl sulfite. The in situ generation of HCl catalyzes the esterification, while the other byproducts are gaseous (SO₂) and easily removed, driving the reaction to completion.

The general procedure involves cooling methanol in an ice bath and slowly adding thionyl chloride. pianetachimica.itguidechem.com DL-serine is then added to this mixture, which is subsequently heated under reflux. guidechem.com One specific example involved adding 6.00 g of DL-serine to a solution of thionyl chloride in methanol and refluxing for 20 hours, resulting in an 8.28 g yield (93.7%) of DL-Serine methyl ester hydrochloride. guidechem.com In peptide synthesis, this method is noted for being straightforward; however, for peptides containing serine, it can lead to the formation of an alkyl chloride derivative at the serine residue as a side reaction. researchgate.net

Comparison of Yields and Purity Across Different Synthesis Methods for DL-Serine Methyl Ester Hydrochloride

Different synthetic protocols for DL-Serine methyl ester hydrochloride show variations in yield and purity. The thionyl chloride method generally provides high yields and purity. For instance, a large-scale synthesis using L-serine and thionyl chloride in methanol, with reaction at 38°C for 48 hours, produced L-serine methyl ester hydrochloride with a yield of 93.8% and a purity of 99.5%. google.com Another thionyl chloride-based procedure reported a yield of 93.7%. guidechem.com

The modified Fischer esterification using acetyl chloride in methanol also demonstrates high efficiency, yielding the D-enantiomer at 91% with 99.6% purity. chemicalbook.com A method using hydrochloric acid directly in methanol reported a yield of 83.8% and a purity of 97.0% for the L-enantiomer. prepchem.com These results indicate that while all methods are effective, the thionyl chloride and acetyl chloride routes can provide slightly higher yields and purity under optimized conditions.

Table 1: Comparison of Synthesis Methods for Serine Methyl Ester Hydrochloride

| Method | Reagents | Key Conditions | Yield | Purity | Enantiomer | Source |

|---|---|---|---|---|---|---|

| Thionyl Chloride | DL-Serine, Thionyl Chloride, Methanol | Reflux for 20 hours | 93.7% | Not Specified | DL | guidechem.com |

| Thionyl Chloride | L-Serine, Thionyl Chloride, Methanol | Reaction at 38°C for 48 hours | 93.8% | 99.5% | L | google.com |

| Acetyl Chloride | D-Serine, Acetyl Chloride, Methanol | Reflux for 15 hours | 91% | 99.6% (HPLC) | D | chemicalbook.com |

| Hydrochloric Acid | L-Serine, Hydrochloric Acid, Methanol | Cooling to deposit crystals | 83.8% | 97.0% | L | prepchem.com |

Derivatization Strategies Utilizing DL-Serine Methyl Ester Hydrochloride

DL-Serine methyl ester hydrochloride is a valuable building block in organic synthesis, primarily because its functional groups—the amine, the hydroxyl group, and the methyl ester—can be selectively modified. chemodex.com

N-Acylation Reactions of DL-Serine Methyl Ester Hydrochloride

The free amino group in DL-Serine methyl ester hydrochloride can readily undergo N-acylation reactions. aklectures.com This transformation is fundamental in peptide synthesis and for creating a wide range of derivatives. The reaction typically involves treating the hydrochloride salt with a base to neutralize the ammonium (B1175870) salt and liberate the free amine. guidechem.comprepchem.com Triethylamine (B128534) is a commonly used base for this purpose. prepchem.comresearchgate.net

Once the free amine is generated, it can be reacted with an acylating agent, such as an acid chloride or an anhydride (B1165640), to form an amide bond. guidechem.com A general procedure involves mixing DL-Serine methyl ester hydrochloride with a base in a solvent, followed by the addition of the acid chloride. guidechem.com For example, to prepare N-Acetyl-L-serine methyl ester, L-serine methyl ester hydrochloride was treated with triethylamine in chloroform (B151607) to achieve a complete solution before the acylation step. prepchem.com This N-acylation protects the amino group, allowing for subsequent reactions at the hydroxyl or ester functionalities.

Synthesis of N-Dichloroacetyl Derivatives

The synthesis of N-dichloroacetyl-DL-serine methyl ester can be achieved by reacting DL-serine methyl ester with dichloroacetyl chloride. nih.gov The hydrochloride salt of the starting material is typically neutralized in situ using a base, such as triethylamine, to liberate the free amine for the acylation reaction. The reaction is generally carried out in a suitable organic solvent like chloroform. nih.gov The product, N-dichloroacetyl-DL-serine methyl ester, can be isolated and purified using standard laboratory techniques. A negative ninhydrin (B49086) test can be used to confirm the complete acylation of the amino group. nih.gov

Table 1: Synthesis of N-Dichloroacetyl-DL-serine methyl ester

| Reactants | Reagents | Solvent | Key Conditions | Product |

|---|

Synthesis of N-Trimethylacetyl Derivatives

The introduction of a trimethylacetyl (pivaloyl) group onto the nitrogen atom of DL-serine methyl ester hydrochloride can be accomplished using pivaloyl chloride as the acylating agent. Similar to other N-acylations, the reaction requires a base to neutralize the hydrogen chloride that is formed and to free the amino group from its hydrochloride salt. A non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is typically employed in an inert solvent like dichloromethane (B109758) (DCM) or chloroform. The reaction mixture is usually stirred at room temperature until completion. The resulting N-pivaloyl-DL-serine methyl ester can then be isolated by aqueous workup and purified by chromatography or crystallization.

Table 2: Synthesis of N-Pivaloyl-DL-serine methyl ester

| Reactants | Reagents | Solvent | Key Conditions | Product |

|---|

Synthesis of N-Benzoyl Derivatives

The N-benzoylation of DL-serine methyl ester hydrochloride is a common transformation that can be carried out under Schotten-Baumann conditions. rsc.orgprepchem.com This typically involves the reaction of the amino ester hydrochloride with benzoyl chloride in a biphasic system consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (such as sodium hydroxide (B78521) solution). The base neutralizes the liberated hydrochloric acid, driving the reaction to completion. prepchem.com Alternatively, the reaction can be performed in a single organic phase using a tertiary amine base like pyridine (B92270) or triethylamine. rsc.org Another approach involves peptide coupling reagents, where the amino ester is coupled with benzoic acid using a reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a base and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Table 3: Synthesis of N-Benzoyl-DL-serine methyl ester

| Method | Reactants | Reagents | Solvent | Key Conditions |

|---|---|---|---|---|

| Schotten-Baumann | DL-Serine methyl ester hydrochloride, Benzoyl chloride | Aqueous NaOH | Dichloromethane/Water | Biphasic system |

| Amine Base | DL-Serine methyl ester hydrochloride, Benzoyl chloride | Pyridine or Triethylamine | Dichloromethane | Single organic phase |

Protection Group Chemistry Involving DL-Serine Methyl Ester Hydrochloride

In multi-step syntheses, particularly in peptide chemistry, the selective protection and deprotection of the amino group is crucial. DL-serine methyl ester hydrochloride serves as a substrate for the introduction of various commonly used nitrogen-protecting groups.

N-Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. The synthesis of N-Boc-DL-serine methyl ester can be achieved through a two-step process starting from DL-serine. First, DL-serine is treated with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium hydroxide to yield N-Boc-DL-serine. chemicalbook.com Subsequently, the carboxylic acid is esterified. A common method for this esterification is the reaction with methyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). chemicalbook.com This approach avoids the use of diazomethane, which is a toxic and explosive reagent. chemicalbook.com

Table 4: Synthesis of N-Boc-DL-serine methyl ester

| Step | Starting Material | Reagents | Solvent | Product |

|---|---|---|---|---|

| 1. N-Boc Protection | DL-Serine | Di-tert-butyl dicarbonate, Sodium hydroxide | Dioxane/Water | N-Boc-DL-serine |

N-Trityl Protection Strategies

The trityl (triphenylmethyl, Trt) group is a bulky, acid-labile protecting group used for amines. The N-tritylation of DL-serine methyl ester hydrochloride can be performed by reacting it with trityl chloride in the presence of a base. A common procedure involves suspending the amino ester hydrochloride in a dry solvent such as chloroform and adding a base, typically triethylamine, to neutralize the hydrochloride and liberate the free amine. Trityl chloride is then added to the mixture, which is stirred at room temperature to allow the reaction to proceed. The workup typically involves washing the reaction mixture with water to remove the triethylamine hydrochloride salt, followed by drying and evaporation of the solvent to yield the N-trityl-DL-serine methyl ester.

Table 5: Synthesis of N-Trityl-DL-serine methyl ester

| Reactants | Reagents | Solvent | Key Conditions | Product |

|---|

Fmoc Protection Strategies for L-Serine Methyl Ester Hydrochloride

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, orthogonal to the acid-labile Boc and Trityl groups, and is fundamental to modern solid-phase peptide synthesis. The protection of L-serine methyl ester hydrochloride can be achieved by reacting it with an Fmoc-donating reagent. A widely used method involves reacting the amino ester with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions, using a base like sodium bicarbonate or sodium carbonate in a solvent mixture such as dioxane and water. The base neutralizes the in situ generated hydrochloric acid. An alternative and often preferred reagent is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which is more stable than Fmoc-Cl and can reduce the formation of dipeptide impurities. The reaction with Fmoc-OSu is also performed in the presence of a base, such as sodium bicarbonate in an aqueous-organic solvent system or an organic base like triethylamine in a solvent such as dichloromethane.

Table 6: Synthesis of Fmoc-L-serine methyl ester

| Reagent | Reactants | Base | Solvent | Key Conditions |

|---|---|---|---|---|

| Fmoc-Cl | L-Serine methyl ester hydrochloride | Sodium bicarbonate | Dioxane/Water | Schotten-Baumann conditions |

Formation of Cyclic Structures from DL-Serine Methyl Ester Hydrochloride

The inherent bifunctionality of DL-serine methyl ester hydrochloride, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal precursor for the synthesis of various heterocyclic compounds. These cyclization reactions are often key steps in the construction of biologically active molecules and complex organic frameworks.

One of the most common cyclization reactions involving serine derivatives is the formation of oxazolines . These five-membered heterocyclic rings are important in asymmetric synthesis and as intermediates for further chemical transformations. A general approach involves the reaction of the amino alcohol with an acyl chloride. While various methods exist, one documented procedure for a related serine derivative involves the reaction with an acyl chloride in the presence of a base to first form the N-acylated intermediate. Subsequent cyclization, often promoted by a dehydrating agent, yields the oxazoline (B21484) ring.

Another significant class of cyclic structures derived from DL-serine methyl ester hydrochloride are isoxazolidinones , which form the core of compounds like the antibiotic D-cycloserine. The synthesis of D-cycloserine and its analogs from D-serine methyl ester highlights the utility of this starting material. One synthetic route involves the conversion of the hydroxyl group of D-serine methyl ester to a leaving group, such as a halide. For instance, reaction with thionyl chloride can produce D-2-amino-3-chloropropionic acid methyl ester hydrochloride. researchgate.net This intermediate can then undergo cyclization with a suitable reagent like hydroxylamine (B1172632) to form the isoxazolidinone ring. rsc.orgchemimpex.com A patent describes a one-step method where R-3-chloroserine methyl ester hydrochloride is reacted with acetoxime in methanol with hydrochloric acid, followed by treatment with sodium methoxide (B1231860) to yield D-cycloserine with high purity and yield. orgsyn.org

The following table summarizes a selection of synthetic routes to D-cycloserine intermediates from D-serine methyl ester hydrochloride, showcasing different halogenating agents and reaction conditions.

Table 1: Synthesis of D-Cycloserine Intermediates

| Starting Material | Reagent(s) | Solvent(s) | Temperature (°C) | Product | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| D-Serine methyl ester hydrochloride | SOCl₂ | Acetonitrile, Dichloromethane | 0 then 30 | D-2-amino-3-chloropropionic acid methyl ester hydrochloride | 91.6 | 97 | researchgate.net |

| D-Serine methyl ester hydrochloride | SOCl₂ | Acetonitrile, Dichloromethane | 0 then 20 | D-2-amino-3-chloropropionic acid methyl ester hydrochloride | 93.8 | 97 | researchgate.net |

Furthermore, DL-serine methyl ester can be a precursor for cyclic sulfamidates . These structures are valuable intermediates in organic synthesis, particularly for the preparation of modified amino acids. The synthesis involves the reaction of an N-protected serine methyl ester with thionyl chloride and an amine base to form a cyclic sulfamidite, which is then oxidized to the corresponding sulfamidate. researchgate.net

The formation of diketopiperazines , which are six-membered rings formed from two amino acid units, is another important transformation. While direct dimerization of DL-serine methyl ester hydrochloride can be complex due to the reactive side chain, the self-condensation of amino acid esters is a known method for preparing these cyclic dipeptides. The process typically involves heating the amino acid ester, often with the removal of the alcohol byproduct, to drive the cyclization.

Regioselective Modifications and Functionalization of DL-Serine Methyl Ester Hydrochloride

The presence of two primary nucleophilic centers, the amino group and the hydroxyl group, in DL-serine methyl ester hydrochloride presents a challenge and an opportunity for regioselective functionalization. The ability to selectively modify one group while leaving the other intact is crucial for its use as a versatile building block in multi-step syntheses.

N-Functionalization is a common strategy, often achieved by taking advantage of the higher nucleophilicity of the amine compared to the hydroxyl group under many conditions. A primary method for achieving selective N-functionalization is through acylation to form amides. This can be accomplished by reacting DL-serine methyl ester hydrochloride with an acyl chloride or an acid anhydride in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction. A general method for the selective N-acylation of amino alcohols involves the formation of a mixed anhydride from an organic acid and a sulfonyl chloride, which then reacts selectively with the amino group of the amino alcohol. google.com

Protection of the amino group is a key step in many synthetic sequences. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. The synthesis of N-Boc-L-serine methyl ester can be achieved by first reacting L-serine with di-tert-butyl dicarbonate to form N-Boc-L-serine, followed by esterification. orgsyn.org This two-step process ensures that the acylation occurs selectively at the nitrogen atom.

O-Functionalization , the selective modification of the hydroxyl group, can be more challenging due to the competing reactivity of the amino group. Often, this requires the prior protection of the amino group. Once the amine is protected, the hydroxyl group can be targeted for reactions such as alkylation or acylation. A study has demonstrated a strategy for the O-alkylation of serine derivatives through a photoinduced decarboxylative radical reaction of serinyl acetic acids, allowing for the connection of serine to other molecules like carbohydrates and amino acids at its side chain. acs.org

The following table provides examples of regioselective functionalization of serine derivatives, highlighting the conditions that favor either N- or O-modification.

Table 2: Examples of Regioselective Functionalization of Serine Derivatives

| Substrate | Reagent(s) | Functionalization Type | Key Condition(s) | Product Type | Reference |

|---|---|---|---|---|---|

| L-Serine | Di-tert-butyl dicarbonate, then Methyl iodide/K₂CO₃ | N-acylation (protection) | Two-step process: N-Boc protection followed by esterification. | N-Boc-L-serine methyl ester | orgsyn.org |

| Amino alcohol | Organic acid, Alkyl sulfonyl chloride, Organic base | N-acylation | Formation of a mixed anhydride intermediate. | N-acyl amino alcohol | google.com |

| Serinyl acetic acids | Electron-deficient alkenes, organic photocatalyst | O-alkylation | Photoinduced decarboxylative radical reaction. | O-alkylated serine derivative | acs.org |

The chemoselectivity of these reactions is highly dependent on the reaction conditions, including the choice of reagents, solvent, temperature, and pH. For instance, in peptide synthesis, the selective acylation of the N-terminus of a serine residue is a fundamental step, typically carried out under controlled conditions to prevent side reactions at the hydroxyl group. The development of chemoselective ligation methods continues to be an active area of research, aiming to provide even more precise tools for the modification of serine and other amino acids. nih.gov

Applications of Dl Serine Methyl Ester Hydrochloride in Advanced Organic Synthesis

Role in Peptide Synthesis and Peptide Chemistry

The esterification of an amino acid's carboxyl group is a fundamental strategy in peptide synthesis, primarily because it enhances solubility in non-aqueous organic solvents, which are common reaction media for these processes nih.govresearchgate.net. DL-Serine methyl ester hydrochloride provides the serine backbone with its carboxyl group temporarily protected, allowing for selective reactions at the amino terminus.

DL-Serine methyl ester hydrochloride functions as a fundamental monomeric building block for creating more complex peptide structures. The methyl ester group protects the carboxylic acid, preventing it from reacting while the free, albeit protonated, amino group is made available for peptide bond formation after neutralization. This protection scheme is essential for the controlled, stepwise elongation of a peptide chain. The hydrochloride salt form ensures stability and handling ease. Its increased solubility in organic solvents facilitates homogeneous reaction conditions, which is critical for efficient coupling nih.govresearchgate.net. By incorporating this building block, chemists can precisely introduce serine residues into a desired peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptides on an insoluble resin support. In this methodology, amino acids are sequentially added to a growing peptide chain anchored to the resin. While SPPS commonly employs N-α-protected amino acids (like Fmoc-Ser or Boc-Ser) with side-chain protection, serine derivatives are fundamental to the process. The use of serine esters can be relevant in specific strategies, for instance, in the preparation of peptide thioesters for native chemical ligation, a powerful technique for synthesizing large proteins rsc.org. In such advanced methods, a serine residue within the peptide chain can be chemically activated and converted to a thioester, which is then used in a subsequent ligation step rsc.org.

DL-Serine methyl ester hydrochloride is particularly well-suited for solution-phase peptide synthesis sigmaaldrich.comsigmaaldrich.com. Unlike SPPS, solution-phase synthesis involves carrying out all reaction steps in a solvent system where all reactants are dissolved. A major advantage of using the methyl ester derivative is the significantly improved solubility of the amino acid in common organic solvents used for peptide coupling reactions nih.govresearchgate.net. This enhanced solubility allows for higher reactant concentrations and can lead to more efficient and faster coupling reactions compared to using the free amino acid. The hydrochloride salt is typically neutralized in situ just before the coupling step to liberate the free amine, which then reacts with the activated carboxyl group of the incoming amino acid to form the peptide bond.

A novel and environmentally benign approach to synthesizing poly(L-serine) involves the chemoenzymatic polymerization (CEP) of serine esters, including L-serine methyl ester nih.govacs.orgresearchgate.net. This method utilizes an enzyme catalyst, such as papain, in an aqueous medium, circumventing the need for tedious and costly side-group protection and deprotection steps that are characteristic of traditional chemical polymerization nih.govacs.orgresearchgate.netacs.org.

In a key study, researchers demonstrated that the papain-catalyzed polymerization of L-serine esters proceeds efficiently without protecting the hydroxyl side group nih.govacs.orgresearchgate.net. The reaction conditions were optimized, yielding the highest precipitate of poly(L-serine) at a pH of 8.5 nih.govresearchgate.net. The resulting polymer consisted of poly(L-serine) with a degree of polymerization ranging from 5 to 22 monomer units acs.orgresearchgate.netnih.gov. Spectroscopic and X-ray diffraction analyses confirmed that the synthesized poly(L-serine) adopted a β-sheet/strand secondary structure acs.orgresearchgate.netacs.orgnih.gov. This represents the first successful synthesis of poly(L-serine) via CEP in an aqueous solution without the need for hydroxyl group protection acs.orgresearchgate.netnih.gov.

Table 1: Research Findings on Chemoenzymatic Polymerization of L-Serine Esters

| Parameter | Finding | Source |

|---|---|---|

| Monomers Used | L-serine methyl ester (Ser-OMe), L-serine ethyl ester (Ser-OEt) | nih.govacs.orgresearchgate.net |

| Catalyst | Papain | nih.govacs.orgresearchgate.net |

| Reaction Medium | Aqueous Solution | nih.govacs.org |

| Side-Group Protection | Not required | nih.govacs.orgresearchgate.netnih.gov |

| Optimal pH | 8.5 | nih.govresearchgate.net |

| Degree of Polymerization | 5 to 22 | acs.orgresearchgate.netnih.gov |

| Polymer Structure | β-sheet/strand | acs.orgresearchgate.netacs.orgnih.gov |

Intermediate in the Synthesis of Biologically Active Molecules

Beyond its role in peptide synthesis, DL-Serine methyl ester hydrochloride is a valuable intermediate in the synthesis of various biologically active molecules. Its utility stems from its status as a protected and readily functionalizable form of serine, an amino acid with significant biological roles. It is also a key intermediate in the synthesis of the antihypertensive drug Ramipril google.com.

L-serine, the biologically active enantiomer, is recognized as an essential neurotrophic factor and a precursor for neurotransmitters nih.govfrontiersin.org. Its metabolic products are crucial for neuronal development and function within the brain nih.govfrontiersin.org. Research has shown that L-serine exhibits neuroprotective effects in various models of neurological injury and disease by modulating cytokine release, improving cerebral blood flow, and reducing inflammation nih.govfrontiersin.org.

In this context, DL-Serine methyl ester hydrochloride serves as a synthetic precursor for introducing the serine scaffold into more complex molecules designed as potential neuroprotective agents or neurotransmitter modulators. The ester and hydrochloride functionalities allow for controlled chemical modifications and coupling to other molecular fragments. By using DL-Serine methyl ester hydrochloride as a starting material, medicinal chemists can develop novel compounds that leverage the inherent neuroprotective properties of the serine backbone, aiming to create new therapeutics for conditions such as stroke, traumatic brain injury, and various neurodegenerative diseases nih.gov.

Synthesis of Antiviral and Anticancer Agents

DL-Serine methyl ester hydrochloride is a recognized starting material and intermediate in the synthesis of complex molecules with significant biological activities, including antiviral and anticancer properties.

Detailed research has demonstrated its role as a reactant in the preparation of chicoric acid analogs, which are investigated as potential inhibitors of HIV-1 integrase, a key enzyme in the replication of the HIV virus rsc.org. The serine backbone provides a core structure that can be elaborated to mimic the natural substrates of the viral enzyme.

While direct synthesis of anticancer agents from DL-serine methyl ester hydrochloride is less commonly documented, its N-protected form, N-BOC-DL-serine methyl ester, is employed in the synthesis of various anticancer agents. For example, it is used to create quinazolinone derivatives that act as PI3K inhibitors and tricyclic pyrolopyranopyridines that inhibit protein kinase activity, both of which are targets in cancer therapy researchgate.net. This highlights the importance of the serine methyl ester scaffold in medicinal chemistry for oncology.

| Therapeutic Agent/Analog | Therapeutic Target/Activity | Role of DL-Serine Methyl Ester Hydrochloride |

| Chicoric Acid Analogs | HIV-1 Integrase Inhibition | Reactant in the synthesis |

| (-)-Hennoxazole A | Antiviral (Herpes Simplex Type 1) | Starting material for oxazole ring formation |

| Quinazolinone Derivatives | Anticancer (PI3K Inhibitor) | N-protected form used as a precursor |

| Tricyclic Pyrolopyranopyridines | Anticancer (Protein Kinase Inhibitor) | N-protected form used as a precursor |

Derivations leading to Dehydroalanine and Dehydroamino Acid Derivatives

Dehydroalanine and other dehydroamino acids are non-proteinogenic amino acids that are components of various natural products and are valuable precursors in organic synthesis. DL-Serine methyl ester hydrochloride serves as a readily available starting material for the synthesis of these unsaturated amino acid derivatives.

The conversion of serine derivatives to dehydroalanine typically involves the dehydration of the serine hydroxyl group. This transformation is often achieved by first activating the hydroxyl group, for example, by converting it into a better leaving group such as a tosylate or a mesylate, followed by an elimination reaction. The N-protected form of DL-serine methyl ester is commonly used in these synthetic routes to prevent side reactions involving the amine functionality. The resulting α,β-unsaturated amino acid derivatives are versatile intermediates for the synthesis of various peptides and other biologically active molecules.

Synthesis of Pharmaceutical Compounds, including Ramipril Intermediates

One of the most significant industrial applications of DL-Serine methyl ester hydrochloride is its role as a key intermediate in the synthesis of Ramipril google.com. Ramipril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and congestive heart failure.

The synthesis of Ramipril involves the coupling of two main fragments. DL-Serine methyl ester hydrochloride is a precursor for one of these fragments. The synthesis typically begins with the esterification of DL-serine to yield DL-serine methyl ester hydrochloride, which is then subjected to a series of reactions to construct the complex bicyclic core of the final drug molecule. The availability and reactivity of DL-serine methyl ester hydrochloride make it an economically viable choice for the large-scale production of this important pharmaceutical.

| Pharmaceutical Compound | Therapeutic Class | Role of DL-Serine Methyl Ester Hydrochloride |

| Ramipril | ACE Inhibitor | Key intermediate for the synthesis of the bicyclic core |

Utilization in Complex Organic Reactions

The unique structure of DL-Serine methyl ester hydrochloride, with its multiple functional groups, allows it to participate in a variety of complex organic reactions, making it a valuable tool for synthetic chemists.

Esterification Reactions in Diverse Synthetic Pathways

While DL-Serine methyl ester hydrochloride is itself a product of an esterification reaction, its ester functionality can be further manipulated in subsequent synthetic steps. One notable application is in chemoenzymatic polymerization. In this process, serine methyl esters can serve as acyl donors in enzyme-catalyzed reactions, such as those using papain, to form polypeptides (poly(l-serine)) in aqueous media acs.org. This aminolysis of the ester group to form peptide bonds is a powerful method for creating biodegradable polymers with potential applications in materials science and medicine, and it showcases a sophisticated use of the ester functionality beyond a simple protecting group.

Reactions Involving the Amine Functionality of DL-Serine Methyl Ester Hydrochloride

The primary amine group in DL-Serine methyl ester hydrochloride is a key site for a multitude of chemical transformations. After neutralization of the hydrochloride salt, the free amine is a potent nucleophile and can readily undergo reactions such as N-acylation, N-alkylation, and the formation of Schiff bases.

N-acylation is a common reaction where an acyl group is introduced to the nitrogen atom, typically by reacting the serine derivative with an acyl chloride or anhydride (B1165640). This reaction is fundamental in peptide synthesis, where the amine group of one amino acid derivative attacks the activated carboxyl group of another. The methyl ester protection of the carboxyl group in DL-serine methyl ester hydrochloride prevents self-polymerization during these coupling reactions.

The amine group can also be involved in the formation of heterocyclic compounds. For instance, reaction with aldehydes or ketones can yield oxazolidine derivatives, which are useful intermediates in stereoselective synthesis.

Role in Chiral Synthesis and Stereoselective Transformations (if applicable, focusing on DL nature)

The "DL" designation in DL-Serine methyl ester hydrochloride indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. In the context of chiral synthesis, this racemic nature presents both challenges and opportunities.

Direct use of the racemic mixture in a stereoselective synthesis is uncommon for inducing a specific chirality in the product. Instead, the DL-form is often used as a starting material to produce a racemic mixture of a more complex downstream intermediate or final product. If a single enantiomer is desired, a resolution step is typically introduced at a later stage in the synthetic sequence.

Alternatively, enzymatic resolution can be employed to separate the enantiomers of DL-serine methyl ester hydrochloride or its derivatives. Enzymes, such as lipases or proteases, can selectively catalyze a reaction on one enantiomer while leaving the other unreacted, allowing for their separation. For example, enzymatic hydrolysis of the ester can be highly enantioselective fishersci.ie.

In some instances, the racemic starting material is carried through a synthetic route where a diastereomeric mixture is formed by reaction with a chiral auxiliary. These diastereomers can then be separated, and the chiral auxiliary can be subsequently removed to yield the desired enantiomerically pure product. This approach leverages the racemic nature of the starting material to access both enantiomers of the target molecule from a single synthetic pathway.

Advanced Research on Biological and Biochemical Interactions of Dl Serine Methyl Ester Hydrochloride

Enzymatic Studies and Biochemical Assays

DL-Serine methyl ester hydrochloride serves as a valuable substrate and modulator in various enzymatic studies, providing insights into enzyme activity, metabolic pathways, and the mechanisms of enzymatic reactions.

Evaluation of Enzyme Activity and Metabolic Pathways

The esterified carboxyl group of DL-serine methyl ester hydrochloride makes it a useful tool in biochemical assays to assess the activity of certain enzymes, particularly hydrolases. nih.gov The hydrolysis of the methyl ester can be monitored to determine the catalytic efficiency of these enzymes. This approach is valuable in studying metabolic pathways where serine and its derivatives are key intermediates. For instance, understanding how this compound is processed by cellular esterases can provide clues about the metabolic fate of similar molecules.

Interactions with Seryl-tRNA Synthetases (SerRSs)

Seryl-tRNA synthetases (SerRSs) are crucial enzymes responsible for attaching serine to its cognate tRNA during protein synthesis. mdpi.comnih.gov Serine analogs, including serine methyl ester, have been investigated as inhibitors of these enzymes. Research has shown that serine methyl ester can selectively inhibit certain types of SerRSs. nih.gov Specifically, in a study comparing bacterial and methanogenic SerRSs, serine methyl ester demonstrated selective inhibition of the methanogenic enzyme. nih.gov This differential inhibition suggests a lack of uniform serine recognition mechanisms across different evolutionary classifications of SerRSs. nih.gov Such findings are critical for the development of selective inhibitors targeting microbial SerRSs without affecting the host's enzymes.

Table 1: Inhibition of Seryl-tRNA Synthetases by Serine Analogs

| Serine Analog | Target Enzyme Type | Observed Effect | Reference |

| Serine Methyl Ester | Methanogenic SerRS | Selective Inhibition | nih.gov |

| Serinamide | Methanogenic SerRS | Selective Inhibition | nih.gov |

| Serine Hydroxamate | Bacterial & Methanogenic SerRS | Inhibition | nih.gov |

Mechanistic Investigations of Enzymatic Transformations

DL-Serine methyl ester hydrochloride has been instrumental in investigating the mechanisms of enzymatic transformations, particularly in the field of chemoenzymatic polymerization. In these studies, the compound serves as a monomer for the synthesis of polypeptides catalyzed by enzymes like papain. nih.govresearchgate.netacs.orgacs.org

The enzymatic polymerization of L-serine methyl ester (Ser-OMe) using papain in an aqueous medium has been demonstrated to produce poly(L-serine). nih.govresearchgate.net This process occurs without the need for protecting the hydroxyl group of the serine monomer, highlighting the regio- and stereoselectivity of the enzyme. nih.gov The reaction proceeds through the aminolysis of the amino acid ester, where the enzyme kinetically favors the formation of a tetrahedral intermediate followed by a nucleophilic attack from the amino group of another monomer. nih.gov The yield and the degree of polymerization of the resulting polypeptide are influenced by factors such as pH and monomer concentration. researchgate.net

Table 2: Chemoenzymatic Polymerization of Serine Esters

| Monomer | Enzyme | Key Findings | Reference |

| L-Serine Methyl Ester (Ser-OMe) | Papain | Successful polymerization to poly(L-serine) in aqueous media without side-group protection. | nih.govresearchgate.net |

| L-Serine Ethyl Ester (Ser-OEt) | Papain | Polymerization proceeds at basic pH (7.5-9.5) with optimal yield at pH 8.5. | nih.govresearchgate.net |

Modulation of Biological Systems and Therapeutic Potential

The ability of DL-serine methyl ester hydrochloride to be hydrolyzed into serine underlies its potential to modulate biological systems, particularly in the context of neurological health where serine levels are critical.

Enhancement of Serine Levels in Biological Systems

Upon administration, DL-serine methyl ester hydrochloride is expected to be hydrolyzed by esterases present in biological systems, leading to an increase in the local concentration of DL-serine. This mechanism is of particular interest in neuroscience, as both L-serine and D-serine play crucial roles in the central nervous system. L-serine is a precursor for the synthesis of D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov In vivo studies in rats have shown that systemic administration of L-serine leads to a significant and prolonged increase in D-serine levels in the cerebral cortex. nih.gov This suggests that increasing the availability of the precursor can enhance the levels of the neuromodulatory D-serine.

Implications for Neurological Disorders and Cognitive Function

The modulation of serine levels has significant implications for a range of neurological disorders where NMDA receptor dysfunction is a contributing factor.

Alzheimer's Disease: The role of D-serine in Alzheimer's disease is complex. Some studies have reported elevated levels of D-serine in the brain and cerebrospinal fluid of Alzheimer's patients, suggesting a potential link to excitotoxicity. mdpi.comnih.gov However, other research indicates that D-serine may have neuroprotective effects and improve cognitive function in the early stages of the disease. nih.gov The use of serine supplements is being investigated, but caution is advised due to the complex relationship between serine metabolism and Alzheimer's pathology. asbmb.org

Schizophrenia: The glutamatergic hypofunction hypothesis of schizophrenia has led to investigations into the therapeutic potential of D-serine. As a co-agonist of the NMDA receptor, D-serine is thought to help normalize receptor function. nih.govresearchgate.net Clinical studies have explored the use of D-serine as an adjunctive treatment for schizophrenia, with some showing improvements in positive, negative, and cognitive symptoms. nih.gov The metabolism of D-serine, involving enzymes like serine racemase (SRR) and D-amino acid oxidase (DAO), is a key area of research in understanding the pathophysiology of schizophrenia. nih.gov

The ability of DL-serine methyl ester hydrochloride to potentially increase brain serine levels makes it a compound of interest for further research into therapeutic strategies for these and other neurological conditions.

Investigation of Potential Antioxidant and Anti-inflammatory Effects

While direct studies on the antioxidant and anti-inflammatory properties of DL-Serine methyl ester hydrochloride are not extensively documented, its role as a key precursor in the synthesis of various bioactive molecules has led to significant research into the potential effects of its derivatives. The investigations primarily focus on the novel compounds generated from this starting material, which have shown promise in modulating inflammatory pathways.

Research into compounds derived from DL-Serine methyl ester hydrochloride has revealed potential anti-inflammatory activity through the inhibition of key enzymes in the inflammatory cascade. Notably, it is a starting material for the synthesis of 2-amino-benzimidazole derivatives that have been investigated as inhibitors of 5-lipoxygenase (5-LOX) and prostaglandin (B15479496) E synthase (PGES), both of which are critical enzymes in the pathways that produce pro-inflammatory lipid mediators. google.comgoogle.comgoogleapis.com The development of such inhibitors is a key area of interest for creating new anti-inflammatory therapies. google.com

Furthermore, DL-Serine methyl ester hydrochloride is utilized in the synthesis of antagonists for the Protease-Activated Receptor 2 (PAR2), a receptor implicated in a variety of inflammatory diseases. uq.edu.au Certain antagonists developed from this precursor have been shown to inhibit PAR2 activation and have demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. uq.edu.au

The potential for antioxidant activity has been suggested through the synthesis of selenium-containing amino acid derivatives, where DL-Serine methyl ester hydrochloride can serve as a precursor. Selenium is an essential component of antioxidant enzymes like glutathione (B108866) peroxidase. However, specific data from antioxidant assays such as DPPH or ABTS for derivatives of DL-Serine methyl ester hydrochloride are not widely reported in the current body of scientific literature.

Inhibitory Activity Against Disease-Related Enzymes

DL-Serine methyl ester hydrochloride has proven to be a valuable and versatile starting block for the creation of a variety of enzyme inhibitors targeting a range of diseases. The research in this area has yielded compounds with significant inhibitory activity against several key enzymes.

One notable area of research is the development of anti-inflammatory agents. As mentioned previously, derivatives of DL-Serine methyl ester hydrochloride have been synthesized and evaluated as inhibitors of enzymes involved in the inflammatory process. These include inhibitors of 5-lipoxygenase (5-LOX) and prostaglandin E synthase (PGES). google.comgoogle.com Additionally, research has led to the identification of a micromolar competitive inhibitor of human leukocyte elastase, an enzyme involved in inflammatory lung diseases, which was developed from a template constructed using DL-Serine methyl ester hydrochloride. missouri.edu

In the field of antiviral research, DL-Serine methyl ester hydrochloride has been employed as a starting material in the synthesis of potent inhibitors of the human immunodeficiency virus 1 (HIV-1) protease. This enzyme is crucial for the replication of the virus, and its inhibition is a key strategy in the management of HIV/AIDS.

Another area of investigation involves the development of antagonists for the Protease-Activated Receptor 2 (PAR2). These antagonists, synthesized using DL-Serine methyl ester hydrochloride, have shown the ability to inhibit the activation of PAR2, which is implicated in various inflammatory and pain pathways. uq.edu.au

The following tables summarize the detailed research findings on the inhibitory activities of compounds derived from DL-Serine methyl ester hydrochloride.

Table 1: Inhibitory Activity of a PAR2 Antagonist Derivative

| Compound/Derivative | Target Enzyme/Receptor | Inhibitory Activity (IC₅₀) | Assay Method |

| PAR2 Antagonist (192) | Protease-Activated Receptor 2 (PAR2) | 0.4–0.6 µM | Calcium Release Assay |

Spectroscopic and Structural Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures. For DL-Serine methyl ester hydrochloride, various spectroscopic methods are used to probe different aspects of its chemical architecture, from the magnetic environment of its protons and carbons to the vibrational modes of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C NMR provide information about the chemical environment of the atoms within DL-Serine methyl ester hydrochloride.

In ¹H NMR analysis conducted in deuterium oxide (D₂O), distinct signals corresponding to the different types of protons in the molecule are observed. The methyl ester protons (–OCH₃) typically appear as a singlet, while the protons on the main carbon chain (α-CH and β-CH₂) exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons chemicalbook.com.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum for L-Serine methyl ester hydrochloride in D₂O shows four distinct peaks, corresponding to the carbonyl carbon of the ester, the α-carbon bonded to the amino group, the β-carbon bonded to the hydroxyl group, and the methyl carbon of the ester group chemicalbook.com.

Table 1: NMR Spectroscopic Data for L-Serine Methyl Ester Hydrochloride in D₂O

| Spectrum | Atom | Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | α-CH | 4.300 | Coupling constants: J=4.2Hz, J=3.4Hz chemicalbook.com |

| β-CH₂ | 4.109, 4.014 | Diastereotopic protons with coupling constant J=-12.6Hz chemicalbook.com | |

| -OCH₃ | 3.863 | Singlet chemicalbook.com | |

| ¹³C NMR | C=O (Ester) | 169.70 | Carbonyl carbon chemicalbook.com |

| β-CH₂OH | 60.07 | Carbon bearing the hydroxyl group chemicalbook.com | |

| -OCH₃ | 55.55 | Methyl carbon of the ester chemicalbook.com |

Note: Data presented is for the L-enantiomer, a component of the DL-racemic mixture.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of DL-Serine methyl ester hydrochloride displays characteristic absorption bands that confirm its structure researchgate.netnist.gov.

A strong, prominent band is typically observed around 1735 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group researchgate.net. Additionally, a broad absorption band appears in the region of 3235 cm⁻¹, resulting from the overlapping stretching vibrations of the O-H group (from the serine side chain) and the N-H bonds of the protonated amine (ammonium) group researchgate.net.

Table 2: Key IR Absorption Bands for Serine Methyl Ester Hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3235 | O-H and N-H Stretch (Overlapped) | Hydroxyl and Ammonium (B1175870) (-OH, -NH₃⁺) researchgate.net |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. For DL-Serine methyl ester hydrochloride, MS is crucial for confirming its molecular mass of 155.58 g/mol nist.govnih.govchemodex.com.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to assess the purity of the compound and identify any potential byproducts from synthesis researchgate.net. In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion or characteristic fragment ions would be detected. While specific studies detailing the use of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for this particular compound are not prevalent in the reviewed literature, the technique is widely applicable for the analysis of small molecules, peptides, and proteins, where it can provide rapid and sensitive molecular weight determination.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. DL-Serine methyl ester hydrochloride itself lacks a significant chromophore—a part of a molecule responsible for its color by absorbing light—and therefore does not exhibit strong absorption in the typical UV-Vis range of 200-800 nm researchgate.netnist.gov.

However, in research contexts, it is often necessary to detect and quantify serine derivatives using UV-Vis-based methods like High-Performance Liquid Chromatography (HPLC). To achieve this, DL-Serine methyl ester hydrochloride can be chemically converted into a derivative that contains a UV-absorbing marker. For instance, serine esters can be transformed into aryl-substituted oxazolines, which incorporate an aromatic ring system that absorbs strongly in the UV region, enabling direct detection and facilitating analyses such as chiral purity evaluation researchgate.net.

Crystallographic Analysis and Molecular Structure

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive information about the precise three-dimensional arrangement of atoms and molecules in a solid crystal lattice.

X-ray diffraction studies performed on single crystals of the enantiopure L-Serine methyl ester hydrochloride have provided a detailed picture of its molecular structure and intermolecular interactions nih.govresearchgate.net. As a component of the DL-racemic mixture, the structural data for the L-enantiomer offers critical insights into the compound's solid-state conformation.

The analysis revealed that L-Serine methyl ester hydrochloride crystallizes in the monoclinic crystal system with the space group P2₁ researchgate.net. The structure is characterized by an extended backbone conformation. The crystal packing is dominated by an extensive network of hydrogen bonds. The ammonium group (-NH₃⁺) and the hydroxyl group (-OH) act as hydrogen bond donors, while the chloride ion (Cl⁻) serves as the primary hydrogen bond acceptor nih.govresearchgate.net. This network of O—H···Cl and N—H···Cl hydrogen bonds links the molecules together to form layers within the crystal lattice nih.govresearchgate.net.

Table 3: Crystallographic Data for L-Serine Methyl Ester Hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic nih.govresearchgate.net |

| Space Group | P2₁ researchgate.net |

| Unit Cell Dimensions | a = 5.22645 (9) Å nih.govresearchgate.net |

| b = 6.39388 (14) Å nih.govresearchgate.net | |

| c = 11.6420 (4) Å nih.govresearchgate.net | |

| β = 90.090 (1)° nih.govresearchgate.net | |

| Volume (V) | 389.04 (2) ų nih.govresearchgate.net |

| Molecules per Unit Cell (Z) | 2 nih.govresearchgate.net |

| Temperature of Data Collection | 150 K nih.govresearchgate.net |

Note: Data presented is for the L-enantiomer, a component of the DL-racemic mixture.

Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms

Note: The detailed crystallographic data presented in this article is for L-Serine methyl ester hydrochloride, the enantiopure form of the compound. While this provides critical insight into the molecular interactions, the crystal packing and supramolecular assembly of the racemic DL-Serine methyl ester hydrochloride may differ.

The solid-state architecture of L-Serine methyl ester hydrochloride is extensively governed by a network of intermolecular hydrogen bonds, which dictates the packing of molecules into a stable crystalline lattice. In its crystalline form, the molecule possesses four hydrogen bond donors: the three hydrogen atoms of the protonated amino group (-NH₃⁺) and the single hydrogen of the hydroxyl group (-OH) nih.govresearchgate.net. The potential acceptors within the molecule are the three oxygen atoms (two from the ester group and one from the hydroxyl group) and the chloride anion (Cl⁻) nih.govresearchgate.net.

The supramolecular structure is further defined by the arrangement of these layers. In the direction of the c-axis, the hydrogen-bonded sheets are separated by the more hydrophobic methyl ester groups (-OCH₃) nih.gov. This layered arrangement, with distinct hydrophilic (hydrogen-bonded) and hydrophobic regions, is a key feature of its crystalline assembly. The parameters of these hydrogen bonds, including the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, have been precisely determined through single-crystal X-ray diffraction.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1B···Cl1 | 0.825 | 2.336 | 3.1563 | 172.7 |

| N1—H1C···Cl1 | 0.865 | 2.264 | 3.0979 | 161.9 |

| O3—H3···Cl1 | 0.847 | 2.261 | 3.1041 | 173.9 |

Table 1: Geometric parameters of the principal hydrogen bonds identified in the crystal structure of L-Serine methyl ester hydrochloride. Data sourced from crystallographic studies nih.gov.

Conformational Analysis and Torsion Angles

The specific conformation of DL-Serine methyl ester hydrochloride in the solid state is characterized by an extended backbone structure. The conformation is defined by a set of torsion angles that describe the spatial arrangement of atoms along the molecule's carbon chain. Analysis of the crystal structure provides precise values for these angles, offering insight into the molecule's preferred geometry within the crystalline environment nih.gov.

Two critical torsion angles that define the backbone conformation are O1—C1—C2—N1 and C4—O1—C1—C2. In the crystal structure of the L-enantiomer, these angles are -175.99° and 179.72°, respectively nih.govresearchgate.net. These values, being close to 180°, confirm that the main chain of the molecule adopts a nearly planar, extended or anti-periplanar conformation nih.gov. This extended structure is a common feature in the crystal structures of similar amino acid methyl ester hydrochlorides nih.govresearchgate.net.

Despite the extended backbone, there is no evidence of an intramolecular hydrogen bond that might further stabilize this conformation, for instance between the ammonium group (-NH₃⁺) and the carbonyl oxygen (O2) nih.gov. Such an interaction would require one of the N—H bonds to lie in the same plane as the O2—C1—C2—N1 atoms, a condition that is not met in the observed crystal structure nih.gov. The molecule's conformation is therefore primarily stabilized by the intermolecular forces, particularly the extensive hydrogen bonding network discussed previously.

| Torsion Angle | Value (°) |

| O1—C1—C2—N1 | -175.99 (7) |

| C4—O1—C1—C2 | 179.72 (7) |

Table 2: Key torsion angles defining the backbone conformation of L-Serine methyl ester hydrochloride in its crystalline form. The values indicate a stable, extended molecular structure. Data sourced from crystallographic studies nih.gov.

Future Research Directions and Translational Perspectives

Development of Novel DL-Serine Methyl Ester Hydrochloride Derivatives for Targeted Applications

DL-Serine methyl ester hydrochloride serves as a crucial and versatile building block in the synthesis of more complex, biologically active molecules. chemimpex.comchemodex.com Its structure, featuring a protected carboxylic acid group and a reactive primary amine and hydroxyl group, allows for targeted chemical modifications. This makes it an important intermediate in the development of novel therapeutic agents. chemimpex.comgoogle.com

One of the primary applications is in the synthesis of peptide-based drugs and neuroprotective agents. chemimpex.comnih.gov The esterification of the carboxyl group increases the solubility of the amino acid in non-aqueous organic solvents, which is a significant advantage in peptide synthesis. researchgate.netuu.nl Future research will likely focus on creating a diverse library of derivatives by modifying the amine and hydroxyl functionalities to interact with specific biological targets. For instance, it is a key intermediate in the synthesis of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. google.com

Research is also directed towards synthesizing derivatives for other therapeutic areas. A notable example is the use of the DL-racemate as a starting material in synthetic routes to produce chiral molecules like O-methyl-D-serine, a key intermediate for the anticonvulsant drug Lacosamide. google.com The development of efficient, high-yield synthesis methods for such derivatives remains an important goal for industrial applications. google.com

Table 1: Examples of Derivatives and Potential Applications

| Derivative Class | Synthetic Precursor | Potential Targeted Application | Reference |

|---|---|---|---|

| Peptides and Peptidomimetics | DL-Serine methyl ester hydrochloride | Neuroprotective agents, Neurotransmitter modulators | chemimpex.com |

| ACE Inhibitors | L-Serine methyl ester hydrochloride | Antihypertensive drugs (e.g., Ramipril) | google.com |

| Chiral Amino Acid Derivatives | DL-Serine methyl ester hydrochloride | Anticonvulsant drugs (e.g., intermediates for Lacosamide) | google.com |

Exploration of DL-Serine Methyl Ester Hydrochloride in Drug Delivery Systems

The physical and chemical properties of DL-Serine methyl ester hydrochloride, particularly its enhanced solubility and stability, make it a candidate for exploration in advanced drug delivery systems. chemodex.com As a hydrochloride salt, it is more water-soluble than its free base form, which is advantageous for certain formulations. chemodex.com Conversely, the methyl ester form increases solubility in organic solvents, a property crucial for peptide synthesis and potentially for formulating drugs intended for non-aqueous delivery vehicles. nih.govresearchgate.net

Future research could investigate the use of DL-Serine methyl ester hydrochloride as a component of prodrugs. By attaching it to a parent drug molecule, its pharmacokinetic properties, such as absorption and distribution, could be favorably modified. The ester linkage could be designed to be cleaved by esterase enzymes in the body, releasing the active drug at a specific site.

Furthermore, its structure is analogous to serine, a natural amino acid, suggesting good biocompatibility. This makes it a suitable candidate for incorporation into drug delivery vehicles like nanoparticles or liposomes, potentially improving their biocompatibility and targeting capabilities. While direct research is nascent, its role as a building block for larger structures used in biomedicine, such as polymeric scaffolds, indicates its potential utility in creating novel drug delivery matrices. researchgate.net The development of gelatin-based systems for applications like targeted drug delivery in oncology could inspire similar systems built from serine-based polymers. nih.gov

Computational Chemistry and Molecular Modeling Studies of DL-Serine Methyl Ester Hydrochloride and its Interactions

Computational and molecular modeling studies provide invaluable insights into the behavior of molecules like DL-Serine methyl ester hydrochloride at the atomic level. Such studies can predict molecular properties, reaction mechanisms, and interactions with biological targets, thereby guiding experimental research. researchgate.net

Crystallographic studies of the L-enantiomer have already provided detailed information on its solid-state structure, revealing an extended backbone conformation and an intricate two-dimensional hydrogen-bonding network involving the ammonium (B1175870) group, the hydroxyl group, and the chloride anion. nih.govresearchgate.netuu.nl Future computational work could expand on this by modeling the DL-racemate to understand its crystal packing and intermolecular interactions.

Molecular dynamics simulations could be employed to study the behavior of DL-Serine methyl ester hydrochloride in different solvent environments, predicting its solubility and conformational preferences. Furthermore, docking studies could model its interaction with the active sites of enzymes, such as serine proteases or esterases. nih.govmdpi.com This could help in designing novel derivatives that act as specific enzyme inhibitors or substrates. For example, computational analysis of serine peptidases has revealed the importance of the electrostatic potential around the active site for catalytic activity, a finding that could guide the design of new enzyme-modulating drugs based on serine ester scaffolds. researchgate.net

Table 2: Computed Properties of Serine Methyl Ester Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H10ClNO3 | nih.gov |

| Molecular Weight | 155.58 g/mol | nih.gov |

| IUPAC Name | methyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | nih.gov |

| Hydrogen Bond Donors | 4 (3 from N1, 1 from O3) | nih.gov |

| Hydrogen Bond Acceptors | Chloride anion (primary), 3 Oxygen atoms | nih.gov |

Integration of DL-Serine Methyl Ester Hydrochloride in Biomaterials Science and Engineering

The field of biomaterials science is constantly seeking new building blocks to create materials with improved biocompatibility, biodegradability, and functionality. As a derivative of the natural amino acid serine, DL-Serine methyl ester hydrochloride is a promising candidate for integration into novel biomaterials. mdpi.com Serine itself is a component of natural proteins like casein and silk, which are used to fabricate biomaterials for tissue engineering and drug delivery. nih.govmdpi.com

The free amine and hydroxyl groups of the molecule offer reactive sites for polymerization or for grafting onto existing polymer backbones. This allows for the creation of "artificial proteins" or functionalized polymers with tailored properties. researchgate.net Research has shown that the methyl ester of L-serine is a substrate intended for modifying materials for polymeric scaffolds, highlighting a direct translational perspective for this compound. researchgate.net

Future applications could involve developing serine-based hydrogels, electrospun fibers, or films for wound healing and tissue regeneration. mdpi.com The incorporation of serine esters could enhance the material's hydrophilicity and provide sites for further functionalization, such as the attachment of growth factors or other bioactive molecules. Additionally, modifying the surfaces of existing medical biomaterials, such as polymer prostheses, with serine-based molecules can alter their properties, for instance, by inhibiting bacterial adhesion and multiplication. nih.gov This opens up possibilities for creating advanced, bioactive medical devices with improved performance and reduced risk of complications.

Q & A

Basic: What are the recommended methods for synthesizing DL-Serine methyl ester hydrochloride in peptide synthesis?

DL-Serine methyl ester hydrochloride is typically synthesized via esterification of DL-serine using methanol under acidic conditions (e.g., HCl gas or thionyl chloride). The reaction requires controlled anhydrous conditions to minimize hydrolysis. Post-synthesis, the product is purified via recrystallization from ethanol or methanol, with purity verified by melting point analysis (134–136°C, though discrepancies exist in literature ). Analytical techniques like NMR (¹H/¹³C) and HPLC should confirm the absence of unreacted serine or methyl ester byproducts .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

Discrepancies in reported melting points (e.g., 134–136°C vs. 155–158°C ) may arise from polymorphic forms, hydration states, or impurities. To resolve this:

- Perform differential scanning calorimetry (DSC) to characterize thermal behavior.

- Cross-validate with X-ray crystallography to identify crystal lattice differences.

- Use standardized protocols for sample preparation (e.g., drying under vacuum to exclude moisture) .

Documentation of batch-specific COA (Certificate of Analysis) is critical for reproducibility .

Basic: What safety protocols are essential when handling DL-Serine methyl ester hydrochloride?

The compound is classified as STOT SE 3 (respiratory irritant) and WGK 3 (highly water hazard). Required precautions include:

- Use of PPE: nitrile gloves, lab coats, and safety goggles.

- Conduct experiments in a fume hood to avoid inhalation of fine powder.

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Spill management involves neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced: How is DL-Serine methyl ester hydrochloride applied in preclinical models of neurodegenerative diseases?

In Parkinson’s research, it is co-administered with L-DOPA and benserazide (a peripheral DOPA decarboxylase inhibitor) to enhance central dopamine synthesis. Example protocol:

- Dosage : 12 mg/kg L-DOPA methyl ester + 15 mg/kg benserazide, subcutaneously in rats.

- Outcome : Reduces peripheral metabolism of L-DOPA, allowing better blood-brain barrier penetration.

- Validation : AIMs (Abnormal Involuntary Movements) scoring quantifies dyskinesia severity .

Variability in pharmacokinetics requires strain-specific optimization (e.g., CD-1 vs. Sprague-Dawley rats) .

Basic: What analytical techniques are used to assess enantiomeric purity?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) resolves D- and L-serine methyl ester. Mobile phases often include hexane/isopropanol with 0.1% trifluoroacetic acid. Alternatively, polarimetry compares optical rotation against pure enantiomer standards (e.g., L-form: [α]D²⁵ = +14.5° in water) . Mass spectrometry (LC-MS) detects racemization during synthesis .

Advanced: How can reaction conditions be optimized to minimize racemization during peptide coupling?

Racemization occurs under basic or high-temperature conditions. Mitigation strategies:

- Use coupling reagents like HOBt/DIC at 0–4°C.

- Limit reaction time (<2 hours) and monitor via circular dichroism (CD) spectroscopy.

- Replace methyl ester with bulkier esters (e.g., tert-butyl) to sterically hinder racemization .

Post-coupling, Edman degradation or Marfey’s reagent derivatization quantifies D/L ratios .

Basic: What are the storage conditions to ensure long-term stability?

Store desiccated at 2–8°C in amber vials to prevent photodegradation and moisture absorption (hygroscopicity noted in ). For multi-year stability, lyophilize and store under argon. Periodically test via TLC (silica gel, ethanol:ammonia 9:1) to detect hydrolysis to serine .